Terdecamycin
Overview
Description
Terdecamycin is a broad-spectrum antibiotic belonging to the tetracycline class of compounds. These antibiotics are known for their ability to inhibit protein synthesis in bacteria, making them effective against a wide range of bacterial infections. This compound, like other tetracyclines, is derived from the Streptomyces genus of Actinobacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terdecamycin is synthesized through a series of chemical reactions starting from basic organic compounds. The synthesis involves the formation of a linear fused tetracyclic nucleus, which is characteristic of tetracyclines. The process includes several steps such as halogenation, hydroxylation, and cyclization under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces bacteria. The bacteria are cultured in large fermentation tanks, where they produce this compound as a secondary metabolite. The compound is then extracted and purified through various chromatographic techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule, potentially altering its activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidized Derivatives: These may include hydroxylated or ketone forms of this compound.
Reduced Forms: These may include dihydrothis compound.
Substituted Compounds: These may include halogenated or alkylated derivatives.
Scientific Research Applications
Terdecamycin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and to synthesize new derivatives.
Biology: Employed in studies involving bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its potential to treat various bacterial infections, including those resistant to other antibiotics.
Industry: Used in the production of animal feed additives to promote growth and prevent infections
Mechanism of Action
Terdecamycin exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, thereby inhibiting protein synthesis. The disruption of protein synthesis ultimately leads to the death of the bacterial cell. This compound also binds to some extent to the 50S ribosomal subunit, which may alter the cytoplasmic membrane and cause intracellular components to leak from bacterial cells .
Comparison with Similar Compounds
- Tetracycline
- Oxytetracycline
- Chlortetracycline
Comparison:
- Tetracycline: Like terdecamycin, tetracycline inhibits protein synthesis by binding to the 30S ribosomal subunit. tetracycline has a shorter half-life and different pharmacokinetic properties .
- Oxytetracycline: This compound is similar to this compound in its mechanism of action but has a broader spectrum of activity and is used to treat a wider range of infections .
- Chlortetracycline: Chlortetracycline is another tetracycline antibiotic with similar antibacterial activity. It is often used in veterinary medicine and has different pharmacological properties compared to this compound .
This compound stands out due to its unique structural modifications, which may confer specific advantages in terms of stability, solubility, and resistance to bacterial degradation .
Properties
IUPAC Name |
[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] 4-methylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N3O8/c1-19-7-10-23(36)18-25-21(3)27(37)31(5,29(39)42-25)26(32-28(38)22(4)35)17-20(2)9-12-24(11-8-19)41-30(40)34-15-13-33(6)14-16-34/h7-10,12,17,21,23-26,36H,11,13-16,18H2,1-6H3,(H,32,38)/b10-7+,12-9+,19-8+,20-17+/t21-,23-,24+,25-,26-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZIMXXFUIVOSF-KHDAEWLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)OC(=O)N3CCN(CC3)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@@H](/C=C/C(=C/C[C@@H](/C=C/C(=C/[C@H]([C@@](C1=O)(C(=O)O2)C)NC(=O)C(=O)C)/C)OC(=O)N3CCN(CC3)C)/C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113167-61-6 | |
Record name | Terdecamycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113167616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 113167-61-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERDECAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F6E3ZFI88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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